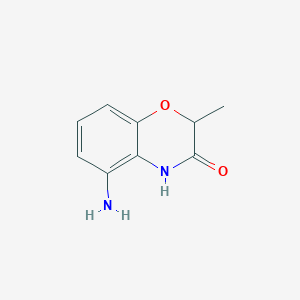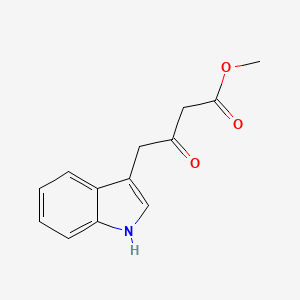
1-(哌啶-4-基)喹啉-2(1H)-酮盐酸盐
描述
“1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C14H17ClN2O . It has an average mass of 264.751 Da and a monoisotopic mass of 264.102936 Da .
Molecular Structure Analysis
The InChI code for “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is InChI=1S/C14H16N2O/c17-14-12(10-5-7-15-8-6-10)9-11-3-1-2-4-13(11)16-14/h1-4,9-10,15H,5-8H2,(H,16,17) . The canonical SMILES structure is C1CNCCC1C2=CC3=CC=CC=C3NC2=O.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride” is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass is 228.126263138 g/mol and its monoisotopic mass is 228.126263138 g/mol . The topological polar surface area is 41.1 Ų .
科学研究应用
Anti-Diabetic Applications
Piperidine derivatives have been recognized for their anti-diabetic properties. They can be used in the synthesis of compounds like voglibose, which is an anti-diabetic drug. Given the structural similarity, 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride could potentially be explored for its efficacy in managing diabetes through inhibition of enzymes like alpha-glucosidase .
Anti-Cancer Research
These derivatives are also investigated for their anti-cancer activities. They may interact with various cellular pathways and could be potential candidates for developing new chemotherapeutic agents .
Anti-Microbial and Anti-Fungal Effects
The compound’s potential to act against microbial and fungal infections could be significant, considering the broad spectrum of piperidine derivatives in these fields .
Anti-Inflammatory Properties
Piperidine derivatives are known to exhibit anti-inflammatory effects, which could make 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride a subject of interest in the development of new anti-inflammatory medications .
Alzheimer’s Therapy
Compounds like donepezil, which contain piperidine structures, are used in Alzheimer’s therapy. Research into 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride could uncover new treatments for neurodegenerative diseases .
Antiviral and Antimalarial Applications
Given the antiviral and antimalarial activities of piperidine derivatives, this compound could be explored for its potential use in treating viral infections and malaria .
Analgesic Effects
The analgesic properties of piperidine derivatives suggest that 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride might be useful in pain management research .
Antihypertensive and Cardiovascular Research
Research into cardiovascular diseases could benefit from exploring the antihypertensive effects of piperidine derivatives, potentially leading to new treatments for high blood pressure and related conditions .
安全和危害
In case of skin contact with “1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride”, it is recommended to remove any contaminated clothing and shoes and wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
属性
IUPAC Name |
1-piperidin-4-ylquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-6,12,15H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMVIICYKKJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)


![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)


![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

